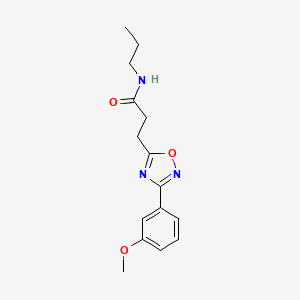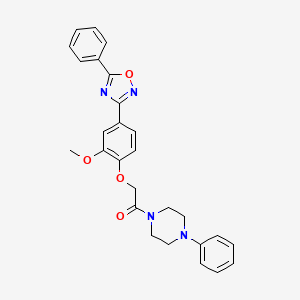
3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide, also known as MPPO, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which plays a crucial role in energy homeostasis and cell survival. Additionally, 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide has been found to inhibit the mTOR pathway, which is involved in cell growth and proliferation.
Biochemical and Physiological Effects:
3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide has been found to have various biochemical and physiological effects in cells and animal models. It has been shown to increase glucose uptake and utilization in cells, which may have implications for the treatment of diabetes. Additionally, 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide has been found to reduce oxidative stress and inflammation in cells and animal models, which may have implications for the treatment of various diseases.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of using 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide in lab experiments is its relatively low toxicity compared to other chemical compounds. Additionally, 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide has been shown to have a high degree of selectivity for its target pathways, which may reduce off-target effects. However, one limitation of using 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide in lab experiments is its relatively low solubility in water, which may require the use of organic solvents.
Zukünftige Richtungen
There are several future directions for the study of 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide. One area of research is the development of more efficient synthesis methods for 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide, which may increase its availability for research purposes. Additionally, further studies are needed to fully understand the mechanism of action of 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide and its potential applications in various fields. Finally, the development of more potent and selective analogs of 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide may have implications for the development of new therapeutic agents for various diseases.
Conclusion:
In conclusion, 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in various fields. The synthesis method of 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide involves the reaction of 3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-amine with propylpropanoic acid chloride in the presence of a base. 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide has been studied extensively for its potential applications in various fields, including neuroscience, cancer research, and drug development. The mechanism of action of 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide has been found to have various biochemical and physiological effects in cells and animal models. There are several future directions for the study of 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide, including the development of more efficient synthesis methods, further studies on its mechanism of action, and the development of more potent and selective analogs.
Synthesemethoden
The synthesis of 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide involves the reaction of 3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-amine with propylpropanoic acid chloride in the presence of a base. The resulting product is then purified using column chromatography to obtain the final product.
Wissenschaftliche Forschungsanwendungen
3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide has been studied extensively for its potential applications in various fields, including neuroscience, cancer research, and drug development. In neuroscience, 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide has been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's. In cancer research, 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide has been found to inhibit the growth and proliferation of cancer cells in vitro and in vivo. Additionally, 3-(3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl)-N-propylpropanamide has been studied for its potential use as a therapeutic agent for various other diseases, including diabetes, inflammation, and cardiovascular diseases.
Eigenschaften
IUPAC Name |
3-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-propylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-3-9-16-13(19)7-8-14-17-15(18-21-14)11-5-4-6-12(10-11)20-2/h4-6,10H,3,7-9H2,1-2H3,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPVJKUBHKYYEJA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CCC1=NC(=NO1)C2=CC(=CC=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![1-[4-methoxy-3-(pyrrolidine-1-sulfonyl)benzoyl]-4-methylpiperazine](/img/structure/B7709772.png)



![8-bromo-5-(4-(4-methoxyphenyl)piperazine-1-carbonyl)-1H-pyrrolo[3,2,1-ij]quinolin-6(2H)-one](/img/structure/B7709810.png)
